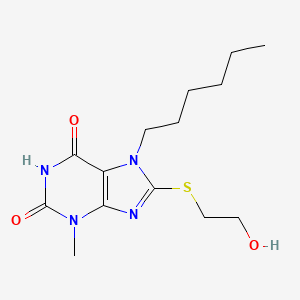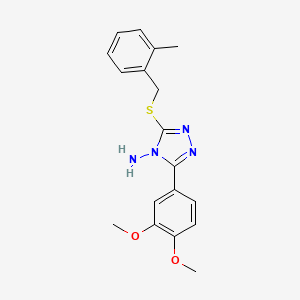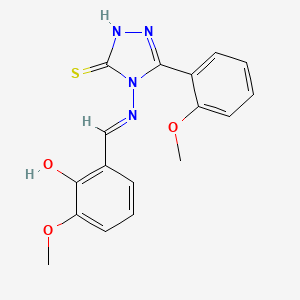![molecular formula C34H29NO5 B12036724 2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12036724.png)
2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. The systematic name suggests that it consists of two main parts: a biphenyl-4-yl group and a 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl group, both attached to a 2-oxoethyl 3-phenylpropanoate backbone.
- The biphenyl-4-yl group is a flat aromatic structure composed of two phenyl rings connected by a single bond.
- The 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl group is a fused bicyclic system with a cyclopropane ring and a dioxoisoindole ring.
- The 2-oxoethyl 3-phenylpropanoate backbone provides flexibility and a carbonyl group.
- Overall, this compound combines aromatic, cyclic, and aliphatic features.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods would require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Reactions it may undergo include oxidation, reduction, substitution, and cyclization.
- Common reagents and conditions depend on the specific transformations.
- Major products could include derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anti-inflammatory, analgesic, or antioxidant agent based on related biphenyl derivatives.
Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Assess its use in polymers or materials due to its aromatic and aliphatic components.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to elucidate its targets and pathways.
Comparison with Similar Compounds
- Similar compounds might include other biphenyl derivatives or cyclic structures with aromatic and aliphatic moieties.
- Without specific names, I can’t provide an exhaustive list, but exploring related literature would reveal more.
Properties
Molecular Formula |
C34H29NO5 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C34H29NO5/c36-29(23-13-11-22(12-14-23)21-9-5-2-6-10-21)19-40-34(39)28(17-20-7-3-1-4-8-20)35-32(37)30-24-15-16-25(27-18-26(24)27)31(30)33(35)38/h1-16,24-28,30-31H,17-19H2 |
InChI Key |
MMYIYGIKDRXFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C(CC5=CC=CC=C5)C(=O)OCC(=O)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxybenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12036641.png)

![1-[2-(diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12036644.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12036652.png)

![1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12036667.png)

![2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12036677.png)

![7-hydroxy-N-(3-hydroxypropyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12036696.png)
![4-{(E)-[2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl 2-bromobenzoate](/img/structure/B12036706.png)


